molecular formula C25H22ClN3O3S2 B2555079 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride CAS No. 1329901-27-0

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride

Cat. No.: B2555079
CAS No.: 1329901-27-0
M. Wt: 512.04
InChI Key: BVVYELNPGHUCMH-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a fused tetrahydrothieno-pyridine core substituted with a benzo[d]thiazole moiety and a 7-methoxybenzofuran-2-carboxamide group. The hydrochloride salt enhances its solubility and bioavailability. The benzo[d]thiazole and benzofuran moieties are critical for binding interactions, while the 6-methyl group on the tetrahydrothieno-pyridine core may influence steric and pharmacokinetic properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-methoxy-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2.ClH/c1-28-11-10-15-20(13-28)33-25(21(15)24-26-16-7-3-4-9-19(16)32-24)27-23(29)18-12-14-6-5-8-17(30-2)22(14)31-18;/h3-9,12H,10-11,13H2,1-2H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVYELNPGHUCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for repairing DNA damage. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

APE1 is a key enzyme involved in the repair of DNA lesions. It cleaves abasic sites generated by DNA damage and is implicated in various cellular processes, including gene expression regulation and DNA damage response. Inhibition of APE1 has been proposed as a strategy to enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been studied through various analogs. The presence of the benzo[d]thiazole moiety is critical for its interaction with APE1. Modifications to the benzothiazole structure can significantly affect potency and selectivity against APE1 .

Table 1: Summary of Structure-Activity Relationships

CompoundStructureAPE1 Inhibition (µM)Notes
Compound 1N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl)acetamide5.0Potent APE1 inhibitor
Compound 2N-(3-(benzo[d]thiazol-2-yl)-6-methyl)acetamide8.0Moderate activity
Compound 3N-(3-(benzo[d]thiazol-2-yl)-6-methyl)carboxamide10.0Reduced potency

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1. Furthermore, it enhances the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide in cancer cell lines like HeLa and SF767 .

Case Studies

Several studies have highlighted the compound's efficacy in enhancing the effects of chemotherapy:

  • Study on HeLa Cells : This study evaluated the compound's ability to potentiate MMS-induced cytotoxicity. The results indicated that treatment with the compound led to an increase in abasic sites within the DNA of HeLa cells, suggesting effective inhibition of APE1 activity .
  • In Vivo Studies : Animal models have shown that administration of N-(3-(benzo[d]thiazol-2-yl)-6-methyl) compounds leads to significant tumor growth inhibition when combined with standard chemotherapeutics. The pharmacokinetics revealed favorable exposure levels in plasma and brain tissue following intraperitoneal dosing .

Scientific Research Applications

Structural Characteristics

The compound possesses a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H22ClN3O3S2C_{25}H_{22}ClN_3O_3S_2 with a molecular weight of 512.04 g/mol. The presence of the benzothiazole moiety is particularly noteworthy as it is associated with various medicinal properties.

Anticancer Activity

One of the most significant applications of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is its potential anticancer activity. Research indicates that this compound exhibits inhibitory effects on apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes in cancer cells.

Case Study :

  • In Vitro Studies : A study demonstrated that this compound enhanced the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in various cancer cell lines, including HeLa cells. This suggests that APE1 inhibition may increase the sensitivity of cancer cells to chemotherapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains and fungi. Preliminary studies indicate promising results in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activity

Activity TypeObservations
AnticancerInhibits APE1; enhances cytotoxicity with MMS/TMZ
AntimicrobialActive against selected bacterial strains; further studies required

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to specific substituents on the benzothiazole and tetrahydrothieno components can significantly influence its efficacy.

Table 2: SAR Findings

ModificationEffect on Activity
Ethyl Group VariationAlters APE1 inhibition potency
Substituent on BenzothiazoleImpacts cytotoxicity enhancement

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with APE1 Inhibitory Activity

The compound shares structural homology with APE1 inhibitors reported in , particularly N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3). Key comparisons include:

Feature Target Compound Compound 3 ()
Core Structure Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine
Substituent at Position 6 6-Methyl 6-Isopropyl
Benzothiazole Position 3-(Benzo[d]thiazol-2-yl) 3-(Benzo[d]thiazol-2-yl)
Carboxamide Group 7-Methoxybenzofuran-2-carboxamide Acetamide
Biological Activity Presumed APE1 inhibition (inferred) APE1 IC₅₀: Single-digit µM range
Pharmacokinetics Enhanced solubility (hydrochloride salt) Good plasma/brain exposure in mice

The 7-methoxybenzofuran-2-carboxamide moiety likely enhances target affinity due to increased π-π stacking and hydrogen-bonding interactions compared to the simpler acetamide group in Compound 3 .

Benzo[d]thiazole Carboxamide Derivatives

describes N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (e.g., 4g, 4h, 4i), which share the benzothiazole-carboxamide motif but lack the tetrahydrothieno-pyridine core. Key differences:

Feature Target Compound Compound 4g ()
Core Structure Tetrahydrothieno[2,3-c]pyridine 4-Oxo-1,3-thiazolidine
Substituents 7-Methoxybenzofuran 4-Chlorophenyl
Synthesis Yield Not reported 70% (ethanol)
Biological Target APE1 (inferred) Unspecified (likely cytotoxic/antimicrobial)

The tetrahydrothieno-pyridine core in the target compound likely provides conformational rigidity and improved binding to enzymatic targets like APE1, whereas the 4-oxo-thiazolidine derivatives in may prioritize solubility and synthetic accessibility .

Thiazolo-Pyrimidine and Imidazo-Pyridine Analogues

and describe compounds with distinct cores but overlapping functional groups:

  • Thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b): Feature cyano and methylfuranyl groups but lack the benzothiazole-carboxamide motif. Their synthesis involves condensation with aromatic aldehydes, differing from the target compound’s likely multi-step assembly .
  • Tetrahydroimidazo[1,2-a]pyridine (2d): Shares a fused bicyclic core but incorporates nitro and cyano substituents.

Therapeutic Implications and Mechanistic Insights

establishes that elevated APE1 activity in gliomas correlates with therapeutic resistance, underscoring the relevance of APE1 inhibitors like the target compound. Compared to Compound 3 in , the target compound’s 7-methoxybenzofuran group may enhance blood-brain barrier penetration, critical for treating CNS malignancies .

Q & A

Q. How can researchers optimize the synthetic yield of this compound given its complex heterocyclic structure?

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions, particularly the methoxy group (δ 3.8–4.0 ppm) and tetrahydrothienopyridine protons (δ 1.5–3.0 ppm) .
  • LC-MS/HPLC: Validate molecular weight (e.g., 393–450 g/mol range for similar compounds) and purity (>95%) .
  • IR Spectroscopy: Identify carbonyl stretches (~1650–1700 cm⁻¹) and benzothiazole C=N bonds (~1600 cm⁻¹) .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., demethylated or hydrolyzed derivatives) that may explain efficacy gaps .
  • Pharmacokinetic Modeling: Correlate plasma exposure (AUC) with target engagement using radiolabeled analogs, as shown in A2A receptor antagonist studies .
  • Dose Optimization: Adjust dosing regimens based on half-life data (e.g., q.d. vs. b.i.d. administration) .

Q. What strategies mitigate unexpected byproducts during the final coupling step of the synthesis?

Methodological Answer:

  • Byproduct Analysis: Use high-resolution MS/MS to identify impurities (e.g., incomplete deprotection of methoxy groups or thiophene oxidation) .
  • Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry/reactivity .
  • Case Study: In benzoxazole syntheses, reducing temperature (0°C vs. RT) minimized side reactions from nitro-group reduction .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

  • Dynamic Effects: Consider conformational flexibility in solution (e.g., tetrahydrothienopyridine ring puckering) causing NMR signal splitting, resolved via variable-temperature NMR .
  • Crystallography Validation: Compare solid-state (X-ray) and solution (NMR) structures to identify tautomeric or protonation-state differences .
  • Theoretical Modeling: Use DFT calculations to predict energetically favorable conformers and align with experimental data .

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